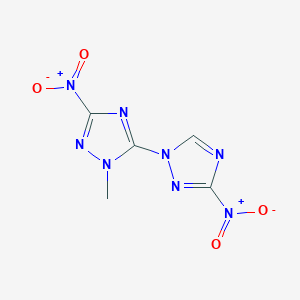![molecular formula C19H12BrClN4O B11494634 6-Amino-4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11494634.png)
6-Amino-4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-(3-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization to form the pyran ring: This step often involves the use of a base such as potassium carbonate in a solvent like ethanol.
Introduction of substituents: The bromophenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be used to modify the aromatic rings, potentially converting bromophenyl and chlorophenyl groups to their corresponding aniline derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit the activity of a specific enzyme, thereby blocking a critical pathway in a disease process.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(3-BROMOPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
6-AMINO-4-(3-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to the presence of both bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C19H12BrClN4O |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
6-amino-4-(3-bromophenyl)-3-(4-chlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H12BrClN4O/c20-12-3-1-2-11(8-12)15-14(9-22)18(23)26-19-16(15)17(24-25-19)10-4-6-13(21)7-5-10/h1-8,15H,23H2,(H,24,25) |
InChI Key |
LTSUUBAKXQVPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11494561.png)
![1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11494563.png)
![N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide](/img/structure/B11494566.png)
![ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11494581.png)
![7-(3-hydroxyphenyl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11494586.png)
![Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate](/img/structure/B11494587.png)
![1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11494594.png)

![4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
![9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11494618.png)
![7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11494626.png)
![Butanamide, N-[[5-(4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11494627.png)
![4-[4-(5-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-6-chloropyrimidin-5-amine](/img/structure/B11494628.png)
![3-(4-methoxyphenyl)-N-{1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B11494633.png)
